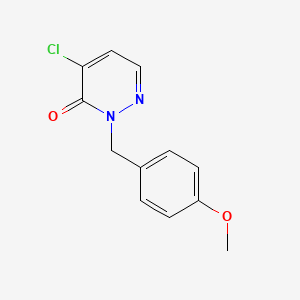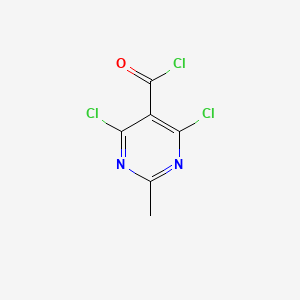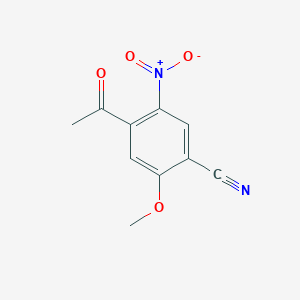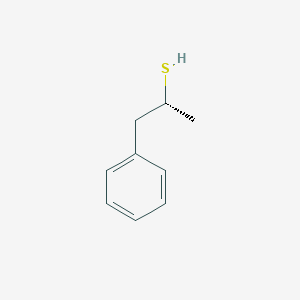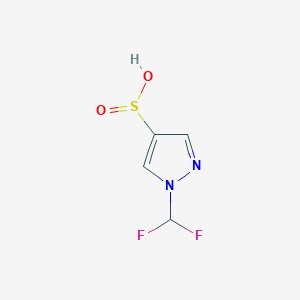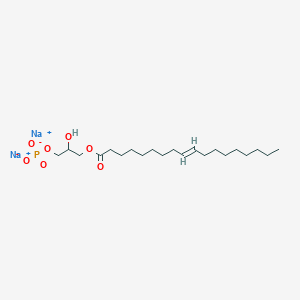
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its role in biological processes and its utility in industrial applications. The compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol reacts with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-hydroxy-3-(octadec-9-enoyloxy)propyl ester.
Phosphorylation: The ester is then treated with phosphoric acid or a phosphorylating agent like phosphorus oxychloride to introduce the phosphate group, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the conversion rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound plays a role in cell signaling pathways and is used in studies related to lipid metabolism and membrane biology.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the formulation of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Mecanismo De Acción
The mechanism by which sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate exerts its effects involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a ligand for specific receptors, triggering signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate can be compared with other similar compounds such as:
Lysophosphatidic Acid (LPA): Both compounds share structural similarities and participate in similar biological processes, but this compound has unique surfactant properties.
Phosphatidic Acid (PA): While PA is a key intermediate in lipid biosynthesis, this compound is more specialized in its applications.
Glycerophosphates: These compounds are structurally related but differ in their fatty acid composition and specific biological roles.
The uniqueness of this compound lies in its combination of a long-chain fatty acid ester with a phosphate group, providing distinct physicochemical properties and biological activities.
Propiedades
Fórmula molecular |
C21H39Na2O7P |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
disodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/b10-9+;; |
Clave InChI |
HQQQHMUTGRTSKR-TTWKNDKESA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


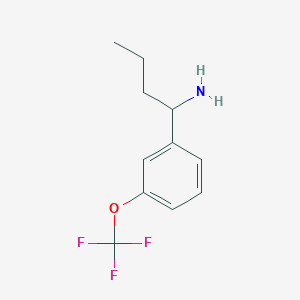

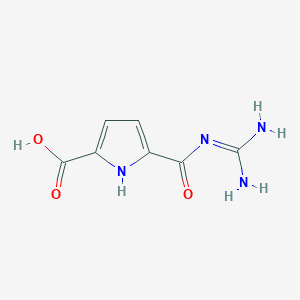
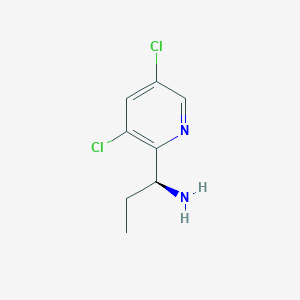
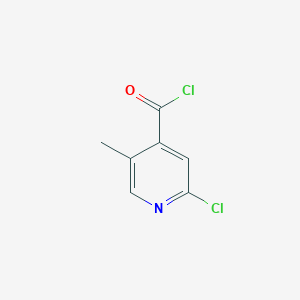
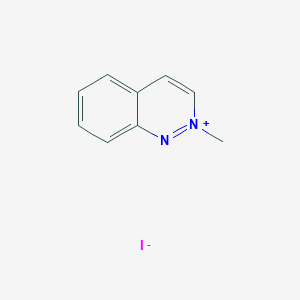
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
